molecular formula C24H24O B074132 Cyclopentyl(triphenylmethyl)ether CAS No. 1241-40-3

Cyclopentyl(triphenylmethyl)ether

Cat. No.: B074132
CAS No.: 1241-40-3
M. Wt: 328.4 g/mol
InChI Key: VMDKMEOIGXXRHB-UHFFFAOYSA-N
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Description

Cyclopentyl(triphenylmethyl)ether, is an organic compound that combines the structural features of cyclopentyl and trityl groups. The trityl group, also known as triphenylmethyl, is a common protecting group in organic synthesis due to its stability and ease of removal. Cyclopentyl groups are known for their ring structure, which can impart unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ether, cyclopentyl trityl, typically involves the reaction of cyclopentanol with trityl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a trityl cation, which then reacts with the cyclopentanol to form the desired ether. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent side reactions .

Industrial Production Methods

Industrial production of ether, cyclopentyl trityl, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(triphenylmethyl)ether, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentanone, while reduction can produce cyclopentane .

Mechanism of Action

The mechanism of action of ether, cyclopentyl trityl, involves the formation of a stable trityl cation, which can interact with various nucleophiles. The trityl group acts as a protecting group by temporarily blocking reactive sites on molecules, thus preventing unwanted reactions during synthesis. The cyclopentyl group can influence the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl(triphenylmethyl)ether, is unique due to the combination of the cyclopentyl and trityl groups, which imparts distinct chemical properties. The trityl group provides stability and ease of removal, while the cyclopentyl group adds unique reactivity and steric effects .

Properties

CAS No.

1241-40-3

Molecular Formula

C24H24O

Molecular Weight

328.4 g/mol

IUPAC Name

[cyclopentyloxy(diphenyl)methyl]benzene

InChI

InChI=1S/C24H24O/c1-4-12-20(13-5-1)24(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-23-18-10-11-19-23/h1-9,12-17,23H,10-11,18-19H2

InChI Key

VMDKMEOIGXXRHB-UHFFFAOYSA-N

SMILES

C1CCC(C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCC(C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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